

understanding Morpholino(4-nitrophenyl)methanone structure

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Compound of Interest

Compound Name: *Morpholino(4-nitrophenyl)methanone*

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An In-depth Technical Guide to the Structure of **Morpholino(4-nitrophenyl)methanone**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholino(4-nitrophenyl)methanone is a synthetic organic compound featuring a morpholine ring connected to a 4-nitrophenyl group through a carbonyl bridge. This guide provides a detailed examination of its chemical structure, synthesis, and key characterization data. While specific experimental data for this exact molecule is limited in the provided literature, this document extrapolates from established chemical principles and data from closely related analogues to present a comprehensive structural profile. Detailed protocols for its synthesis and characterization are outlined, and logical diagrams are provided to illustrate reaction pathways and potential structure-activity relationships.

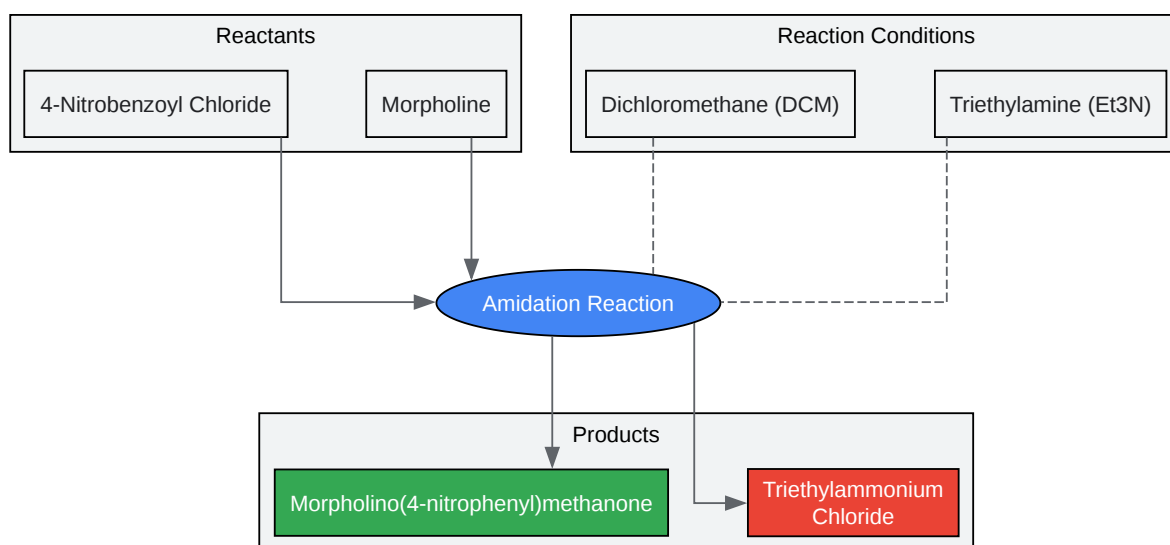
Chemical Identity and Properties

Morpholino(4-nitrophenyl)methanone, identified by the CAS Number 5397-76-2, is composed of three key structural motifs: a 4-nitrophenyl ring, an amide (specifically, a ketone with an adjacent nitrogen, forming a carboxamide), and a morpholine ring.[1] The electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring, while the morpholine moiety is a common "privileged" structure in medicinal chemistry, often used to improve solubility and pharmacokinetic properties.[2]

Property	Value	Reference
CAS Number	5397-76-2	[1]
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₄	[1][3]
Molecular Weight	236.22 g/mol	[1][3][4]
IUPAC Name	morpholin-4-yl-(4-nitrophenyl)methanone	N/A

Synthesis of Morpholino(4-nitrophenyl)methanone

The most direct and common method for synthesizing **Morpholino(4-nitrophenyl)methanone** is through the nucleophilic acyl substitution reaction (amidation) between 4-nitrobenzoyl chloride and morpholine. In this reaction, the nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A base, such as triethylamine, is typically added to neutralize the hydrochloric acid (HCl) byproduct.[5]



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Caption: General synthesis workflow for **Morpholino(4-nitrophenyl)methanone**.

Experimental Protocol: Synthesis

This protocol is adapted from a general procedure for the amidation of a benzoyl chloride with morpholine.^[5] All operations should be performed in a fume hood with appropriate personal protective equipment.^[6]

- **Reaction Setup:** To a stirred solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM), add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in DCM dropwise at 0 °C.^{[5][7][8]}
- **Reaction Execution:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, add water to the reaction mixture. Transfer the mixture to a separatory funnel and separate the organic layer.
- **Purification:** Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.^[2] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- **Isolation:** The crude product can be further purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel to yield the pure **Morpholino(4-nitrophenyl)methanone**.^{[2][6]}

Structural Characterization and Spectroscopic Analysis

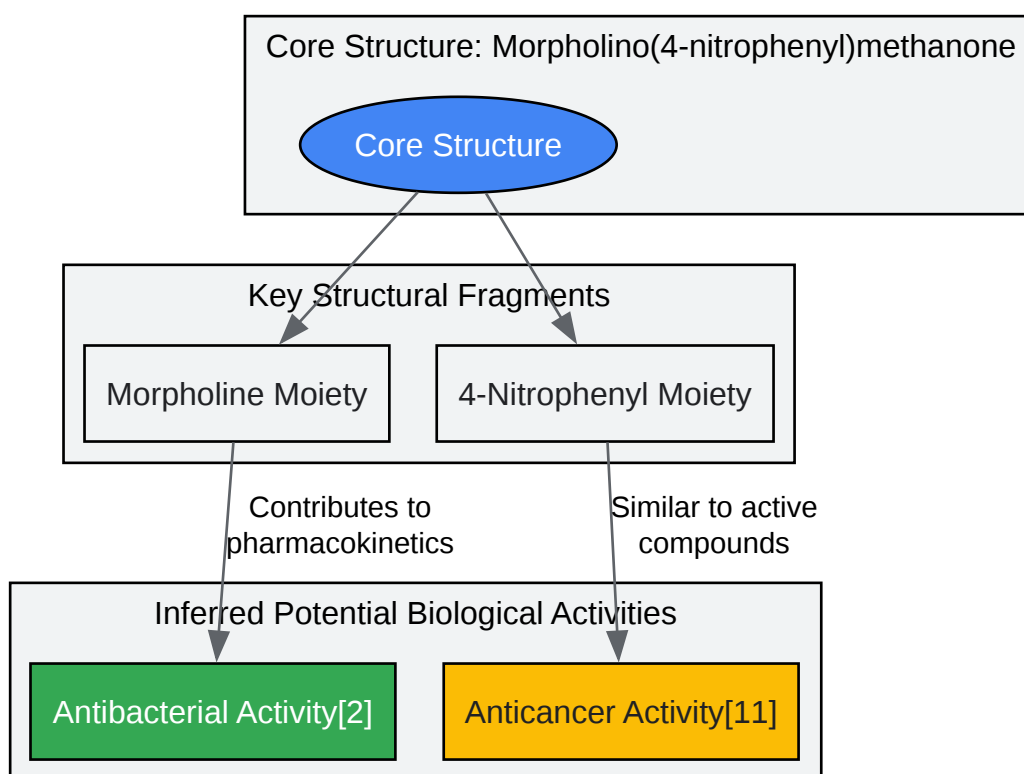
Understanding the molecular structure requires a combination of spectroscopic techniques. While specific spectra for this compound are not available in the search results, the expected data can be reliably predicted based on its constituent functional groups and analysis of similar structures.^[9]

Technique	Expected Observations
^1H NMR	<p>Aromatic Protons: Two doublets (an A_2B_2 system) between δ 7.5-8.3 ppm. The protons ortho to the nitro group will be further downfield due to its strong electron-withdrawing effect.</p> <p>Morpholine Protons: Two broad signals (triplets or multiplets) between δ 3.4-3.9 ppm, integrating to 4H each, corresponding to the -N-CH₂- and -O-CH₂- protons.^{[5][10]}</p>
^{13}C NMR	<p>Carbonyl Carbon: A signal around δ 168-170 ppm. Aromatic Carbons: Signals between δ 120-150 ppm. The carbon attached to the nitro group (ipso-carbon) will be significantly deshielded.</p> <p>Morpholine Carbons: Two signals, one for the carbons adjacent to the nitrogen (δ ~45-50 ppm) and one for the carbons adjacent to the oxygen (δ ~66 ppm).^[5]</p>
FT-IR (cm ⁻¹)	<p>C=O Stretch (Amide): Strong absorption band around 1630-1660 cm⁻¹. N-O Stretch (Nitro): Two strong absorption bands, one symmetric (~1350 cm⁻¹) and one asymmetric (~1520 cm⁻¹). C-H Aromatic/Aliphatic: Stretches around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.</p>
Mass Spec.	<p>Molecular Ion (M^+): A peak corresponding to the molecular weight, e.g., at m/z 236.22 for $[M]^+$ or 237.23 for $[M+H]^+$ in ESI-MS.</p>

Potential Biological Significance

While the biological activity of **Morpholino(4-nitrophenyl)methanone** itself is not well-documented, its structural components are present in many biologically active molecules. The 4-nitrophenyl and morpholine moieties are of significant interest in drug discovery.

- **Anticancer Potential:** Derivatives of 4-(4-nitrophenyl)morpholine have been noted for their importance in anticancer research.[11] The structural similarity suggests that **Morpholino(4-nitrophenyl)methanone** could be a valuable scaffold for developing new anticancer agents.
- **Antibacterial Activity:** A structurally related compound, (3-fluorophenyl) (morpholino)methanone, has been reported to exhibit pronounced antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] This suggests a potential avenue of investigation for the title compound.
- **H₂S Donor Research:** Other complex morpholine-containing compounds, such as GYY4137, are used as slow-releasing hydrogen sulfide (H₂S) donors, which have numerous biological roles.[12] While structurally distinct, this highlights the versatility of the morpholine scaffold in designing pharmacologically active agents.



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